molecular formula C9H8N4S B1483962 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2091684-63-6

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1483962
CAS RN: 2091684-63-6
M. Wt: 204.25 g/mol
InChI Key: FQNMBTOJFDBOMF-UHFFFAOYSA-N
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Description

“2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile” is a compound that contains a thiophene ring. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds has been analyzed computationally through software like Gaussian and CrystalExplorer .


Chemical Reactions Analysis

Thiophene-based compounds have been used in various chemical reactions. For example, reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively easy to synthesize, making it an attractive reagent for organic synthesis and drug design. Additionally, its unique structure makes it an attractive target for drug design and synthesis. However, there are some limitations to its use in laboratory experiments. For example, it is not a very stable compound, making it difficult to store and use in experiments. Additionally, it can be toxic at high concentrations, making it important to use the appropriate safety precautions when handling it.

Future Directions

The potential applications of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile are far-reaching and there are numerous future directions for research. One possible direction is to further explore its potential as an anti-inflammatory, anti-tumor, and anti-viral agent. Additionally, further research could be done to explore its potential as a drug target and to develop new and improved synthesis methods. Additionally, further research could be done to explore its potential as an inhibitor of enzymes and to develop new and improved delivery methods. Finally, further research could be done to explore the potential of this compound in other fields, such as agriculture and food science.

Scientific Research Applications

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. In chemistry, it has been used as a reagent in organic synthesis and as a ligand in coordination chemistry. In biology, it has been used as an inhibitor of enzymes and as a drug target. In medicine, it has been studied for its potential use as an anti-inflammatory, anti-tumor, and anti-viral agent.

properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S/c10-3-4-13-9(11)6-7(12-13)8-2-1-5-14-8/h1-2,5-6H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNMBTOJFDBOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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